4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-9-4-3-5-12(6-9)17-8-11(7-13(17)18)14-15-10(2)16-19-14/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHBLTAMXLGIKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.
Attachment of the pyrrolidinone core: This step might involve the reaction of the oxadiazole intermediate with a suitable pyrrolidinone precursor under specific conditions, such as the use of a base or a catalyst.
Substitution with the methylphenyl group: This could be done through a substitution reaction where the pyrrolidinone intermediate is reacted with a methylphenyl halide or similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl groups or the oxadiazole ring.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group in the pyrrolidinone core.
Substitution: Various substitution reactions could occur, especially at the aromatic ring or the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Possible applications in materials science or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The target compound’s analogs differ primarily in substituents on the phenyl ring, oxadiazole ring, or the pyrrolidin-2-one core. Key examples include:
Table 1: Structural Comparison of Selected Analogs
- Electron-Donating Groups (e.g., Methyl): Methyl groups on the phenyl ring (as in the target compound) improve metabolic stability and may enhance binding to hydrophobic pockets in target proteins .
Pharmacological Inferences
While direct activity data for the target compound is unavailable, related compounds highlight trends:
- Antimalarial Potential: Analogs like 72 and 73 demonstrate moderate yields (67–68%) and specific melting points (91–219°C), suggesting stable crystalline forms suitable for formulation .
- Drug Discovery Utility : Screening compounds (e.g., G229-0171) with bromine or methoxy groups are prioritized for high-throughput assays due to their diverse electronic profiles .
Physicochemical Properties
- Solubility : Methyl and methoxy substituents may balance lipophilicity and solubility, though experimental data is needed for confirmation.
Biological Activity
The compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a pyrrolidine derivative that incorporates an oxadiazole moiety, which is known for its diverse biological activities. This article explores its biological activity, including antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.26 g/mol |
| CAS Number | Not specified in sources |
Antibacterial Activity
Research indicates that compounds containing oxadiazole derivatives exhibit significant antibacterial properties. For instance, derivatives similar to our compound have shown effectiveness against various strains of bacteria:
- MIC Values : Compounds with oxadiazole rings demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Antifungal Activity
The antifungal potential of oxadiazole derivatives has also been highlighted in studies. These compounds generally exhibit broad-spectrum antifungal activity, which can be attributed to their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory Activity
Oxadiazole derivatives have been tested for their anti-inflammatory effects. For example, compounds similar to the target compound were evaluated for their ability to inhibit COX enzymes, showing promising results with IC50 values significantly lower than standard anti-inflammatory drugs like Indomethacin .
Anticancer Activity
The anticancer properties of oxadiazole derivatives have been investigated extensively. In vitro studies have shown that certain pyrrolidine and oxadiazole derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):
- Inhibitory Effects : Some compounds exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil and Tamoxifen .
Case Studies
- Case Study on Anticancer Activity : A study synthesized a series of oxadiazole derivatives and tested their effects on MCF-7 cells. One compound showed a four-fold increase in inhibitory activity compared to 5-Fluorouracil .
- Case Study on Anti-inflammatory Activity : A specific derivative was evaluated for its analgesic properties and demonstrated a higher protective effect than Indomethacin in animal models .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 4-(3-Methyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one?
Answer:
The compound is synthesized via cyclocondensation or nucleophilic substitution reactions. For example:
- Step 1 : React 3-methylphenylpyrrolidin-2-one derivatives with 3-methyl-1,2,4-oxadiazole precursors (e.g., 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde ).
- Step 2 : Use methanol or ethanol as solvents under reflux conditions (60–80°C) for 12–24 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) yields solids with 90–99% purity. Analytical validation via LC-MS (e.g., tR = 2.375–2.917 min) and NMR (δ 7.2–7.8 ppm for aromatic protons) is critical .
Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for structurally similar analogs be resolved?
Answer:
Discrepancies in NMR shifts (e.g., δ variations in pyrrolidinone or oxadiazole protons) may arise from:
- Tautomerism : The oxadiazole ring’s tautomeric equilibrium can shift proton environments. Use dynamic NMR or computational modeling (DFT) to assess tautomer populations .
- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra to identify solvent-induced shifts .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities by confirming bond lengths and angles (e.g., oxadiazole C–N bond lengths: ~1.30–1.35 Å) .
Basic: What analytical techniques are essential for assessing the compound’s purity and stability?
Answer:
- LC-MS : Quantifies purity (>98%) and confirms molecular weight (e.g., [M+H]<sup>+</sup> = 312.15 g/mol) .
- HPLC : Monitors degradation products under stress conditions (e.g., 40°C, 75% humidity for 28 days) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >150°C) .
- Chiral HPLC : If stereoisomers exist (e.g., αD<sup>25</sup> = -4.59° for enantiomers) .
Advanced: How can structure-activity relationship (SAR) studies be optimized for this compound’s antiplasmodial activity?
Answer:
- Analog Synthesis : Replace the 3-methylphenyl group with electron-withdrawing (e.g., -CF3) or bulky substituents to modulate lipophilicity and target binding .
- Biological Assays : Test against Plasmodium falciparum 3D7 strains in human whole blood (IC50 < 100 nM) .
- Molecular Docking : Use AutoDock Vina to simulate interactions with Plasmodium FLAP (5-lipoxygenase-activating protein), focusing on oxadiazole’s hydrogen bonding with Arg21/Arg44 .
Basic: What safety precautions are recommended when handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential respiratory irritancy (similar to oxadiazole analogs ).
- Waste Disposal : Neutralize with 10% NaOH before disposal in halogenated waste containers .
Advanced: How can computational methods predict the compound’s pharmacokinetic (PK) profile?
Answer:
- ADME Prediction : SwissADME calculates logP (~2.5), suggesting moderate blood-brain barrier penetration.
- CYP450 Inhibition : Use Schrödinger’s QikProp to assess CYP3A4/2D6 inhibition risks (IC50 > 10 µM indicates low risk) .
- Metabolite Identification : MetaSite predicts hydroxylation at the pyrrolidinone ring’s C3 position as the primary metabolic pathway .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Reaction Exotherms : Control temperature during oxadiazole cyclization to avoid decomposition.
- Purification : Replace column chromatography with continuous flow crystallization for higher yields (>80%) .
- Byproduct Formation : Monitor for over-alkylation byproducts (e.g., di-substituted pyrrolidinone) via in-situ FTIR .
Advanced: How does the 3-methyl group on the oxadiazole ring influence bioactivity?
Answer:
- Steric Effects : The methyl group reduces rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., Plasmodium FLAP ).
- Electron Donation : Enhances oxadiazole’s electron density, improving π-π stacking with aromatic residues (e.g., Phe53) .
- SAR Validation : Compare IC50 values of methyl vs. trifluoromethyl analogs (e.g., 24 vs. 28 in ).
Basic: What spectroscopic markers distinguish the oxadiazole ring in this compound?
Answer:
- IR : Strong absorption at 1610–1630 cm<sup>-1</sup> (C=N stretch) .
- <sup>13</sup>C NMR : Oxadiazole carbons appear at δ 165–170 ppm (C5) and δ 105–110 ppm (C3) .
- MS/MS : Fragmentation at m/z 154 ([C7H8N2O]<sup>+</sup>) corresponds to the oxadiazole moiety .
Advanced: How can crystallographic data resolve discrepancies in proposed tautomeric forms?
Answer:
- X-ray Diffraction : Resolve bond alternation in the oxadiazole ring (e.g., C5–N4 vs. N4–C3 bond lengths) to confirm tautomer dominance .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C–H···O) stabilizing one tautomer over another .
- Synchrotron Data : High-resolution (<1.0 Å) datasets reduce model bias in SHELXL refinements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
